O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine
Description
Contextualization within Chiral Hydroxylamine (B1172632) Chemistry
Hydroxylamine and its derivatives are versatile reagents in organic synthesis, often employed in the formation of C-N bonds. researchgate.net When a hydroxylamine incorporates a stereocenter, it becomes a "chiral hydroxylamine," a class of compounds capable of inducing chirality in chemical transformations. These molecules are instrumental in preparing new building blocks for the synthesis of optically pure compounds like allylamines and N-hydroxy α-amino acids. researchgate.net
The reactivity of the hydroxylamine moiety (—ONH2) allows it to participate in various reactions, including electrophilic amination. researchgate.net For instance, O-activated hydroxylamines can be used for the direct synthesis of aziridines from olefins and serve as building blocks for creating structurally complex N-unprotected secondary amines and N-heterocycles. chemrxiv.org The presence of chirality, as in O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine, is critical for controlling the three-dimensional arrangement of atoms in the products of such reactions, a fundamental goal of asymmetric synthesis.
Significance of Pyridine-Containing Chiral Scaffolds in Organic Synthesis
The pyridine (B92270) ring is a ubiquitous six-membered heteroaromatic nucleus found in a vast array of natural products, vitamins, and coenzymes. nih.govresearchgate.net In the context of drug design and organic synthesis, pyridine scaffolds are highly valued for several key reasons:
Pharmacological Activity : The pyridine nucleus is a common pharmacophore that has a profound effect on the therapeutic action of many drugs, leading to the discovery of numerous broad-spectrum therapeutic agents. nih.govnih.gov
Ligands in Asymmetric Catalysis : Chiral ligands containing a pyridine ring, such as pyridine-oxazolines, have become increasingly popular in asymmetric catalysis. rsc.org Their unique electronic and steric properties are instrumental in achieving high enantioselectivity in a variety of challenging chemical reactions. rsc.orgacs.org
Improved Physicochemical Properties : The basicity of the pyridine nitrogen can improve the water solubility of molecules, which is a desirable trait for pharmaceutical compounds. nih.gov
Versatile Chemical Handle : The pyridine ring can be easily functionalized, allowing for the synthesis of a wide range of derivatives. nih.gov
The incorporation of a pyridine ring into a chiral scaffold, as seen in this compound, therefore imparts a valuable set of properties, making it an attractive component for designing new catalysts, ligands, and biologically active molecules. ucla.edu
Role as a Chiral Building Block and Reagent in Stereoselective Transformations
Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds. Their use is essential for efficiently constructing molecules with a defined stereochemistry, which is critical since the biological activity of pharmaceuticals often depends on a specific enantiomer.
This compound functions precisely as such a building block. Its defined stereocenter allows for the transfer of chirality to new molecules. As a reagent, it can be employed in stereoselective transformations where the chiral ethylpyridine group directs the stereochemical outcome of a reaction.
While specific documented transformations using this exact compound are specialized, its structure suggests utility in reactions where chiral hydroxylamines are known to excel. For example, it could be used as an aminating agent in reactions like the synthesis of N-H aziridines from unactivated olefins. chemrxiv.org In such a scenario, the chiral pyridine backbone could influence the facial selectivity of the addition to the double bond, resulting in an enantiomerically enriched product. The pyridine nitrogen can also act as a coordinating site for a metal catalyst, further enhancing stereocontrol in catalytic asymmetric reactions.
The versatility of hydroxylamines as aminating agents, combined with the directing and coordinating abilities of the chiral pyridine scaffold, makes this compound a potent and valuable reagent for the advancement of stereoselective synthesis. chemrxiv.orgorgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[(1S)-1-pyridin-4-ylethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPVEMEDRWBKE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O 1s 1 Pyridin 4 Ylethyl Hydroxylamine and Analogous Chiral Hydroxylamine Derivatives
Strategies for Enantioselective Access to Chiral Hydroxylamine (B1172632) Derivatives
Achieving high enantiopurity is a critical challenge in the synthesis of chiral hydroxylamines. The primary difficulty lies in selectively reducing the C=N bond of an oxime or oxime ether without cleaving the weak N-O bond, which would undesirably lead to the corresponding primary amine. nih.govincatt.nlmdpi.com
Asymmetric hydrogenation is a powerful method for producing chiral compounds on an industrial scale. nih.gov However, its application to oximes for the synthesis of chiral hydroxylamines has been historically challenging due to the aforementioned N-O bond cleavage. nih.govincatt.nl
A significant breakthrough was reported with the development of robust cyclometalated iridium(III) complexes featuring a chiral cyclopentadienyl (B1206354) (Cp) ligand. nih.gov These air- and moisture-stable catalysts, when used under highly acidic conditions, facilitate the highly enantioselective and chemoselective hydrogenation of oximes to the corresponding hydroxylamines. incatt.nlnih.gov The reaction proceeds efficiently at room temperature, and crucially, over-reduction of the N-O bond is not detected. nih.gov The presence of a strong Brønsted acid is essential for activating the oxime substrate. incatt.nlresearchgate.net This iridium-catalyzed system has demonstrated high commercially relevant turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2). incatt.nlnih.gov
Density Functional Theory (DFT) calculations have provided insight into the reaction mechanism, suggesting that the hydride transfer step is the chirality-determining step. nih.gov The Z-isomer of the oxime substrate reacts faster than the E-isomer, and under conditions that promote rapid E/Z isomerization, the reaction proceeds efficiently as the E-isomer is converted to the more reactive Z-isomer. incatt.nl
| Substrate (Oxime Ether) | Catalyst Loading (mol%) | Enantiomeric Ratio (S:R) | Yield (%) |
| 1-phenylethanone O-methyl oxime | 0.025 | 98:2 | 96 |
| 1-(4-chlorophenyl)ethanone O-methyl oxime | 0.1 | 97:3 | 99 |
| 1-(naphthalen-2-yl)ethanone O-methyl oxime | 0.1 | 97:3 | 99 |
| Propiophenone O-methyl oxime | 0.1 | >99:1 | 99 |
| 1-(thiophen-2-yl)ethanone O-methyl oxime | 0.1 | 96:4 | 99 |
This table presents selected data from iridium-catalyzed asymmetric hydrogenation of oxime ethers, illustrating the high efficiency and enantioselectivity of the method. nih.gov
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of synthesizing chiral hydroxylamines, an auxiliary can be attached to a precursor molecule to direct reactions such as alkylations or aldol (B89426) additions, thereby setting the desired stereochemistry. numberanalytics.comnumberanalytics.com For example, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries used in the diastereoselective alkylation of amide enolates. wikipedia.orgnih.gov An achiral carboxylic acid can be converted into a chiral amide using pseudoephedrine. The α-proton can then be removed to form an enolate, and the subsequent alkylation reaction is directed by the chiral auxiliary, leading to a product with high diastereoselectivity. wikipedia.org The auxiliary can then be cleaved to yield the enantiomerically enriched carboxylic acid, which could be a precursor for a chiral hydroxylamine. nih.gov This approach is particularly powerful for creating quaternary carbon centers. nih.gov
O-Alkylation and Derivatization Routes to O-Substituted Hydroxylamines
Once a hydroxylamine core is available, the O-substituent can be introduced via nucleophilic substitution reactions. These methods are crucial for creating the specific C-O-N linkage found in O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine.
A direct and efficient method for preparing O-substituted hydroxylamines proceeds from alcohol precursors. organic-chemistry.orgresearchgate.net This two-step process avoids the need to first convert the alcohol to a halide. organic-chemistry.org The alcohol is first converted into a good leaving group, typically a methanesulfonate (B1217627) (mesylate) or toluenesulfonate (B8598656) (tosylate), by reacting it with the corresponding sulfonyl chloride in the presence of a base. organic-chemistry.orggoogle.com
In the second step, the resulting sulfonate ester undergoes a nucleophilic substitution reaction with an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate or N-hydroxyphthalimide (NHPI). organic-chemistry.orgorganic-chemistry.org The N-protected hydroxylamine acts as the nucleophile, displacing the sulfonate to form the O-alkylated product. organic-chemistry.orggoogle.com Finally, the protecting group is removed under acidic or hydrazinolytic conditions to yield the desired O-substituted hydroxylamine, often as a stable hydrochloride salt. organic-chemistry.orggoogle.com
| Alcohol Precursor | Overall Yield of Hydroxylamine Hydrochloride (%) |
| Benzyl alcohol | 81 |
| 1-Pentanol | 77 |
| 3-Phenyl-1-propanol | 88 |
| Cyclopentanol | 64 |
| (R)-(-)-2-Octanol | 70 |
N-hydroxycyclodiimides, particularly N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide, are versatile reagents for the synthesis of O-substituted hydroxylamines. google.comorganic-chemistry.org NHPI is an inexpensive, stable, and highly photoactive compound. researchgate.net The alkylation of NHPI with an alkylating agent (such as an alkyl sulfonate or halide) in the presence of a base produces an O-alkylated N-hydroxyphthalimide intermediate. google.com
This intermediate can then be cleaved to release the free O-alkylated hydroxylamine. google.com This cleavage is typically accomplished using reagents like hydrazine, methylhydrazine, or ammonia (B1221849) in a process known as hydrazinolysis or aminolysis. google.com This approach is widely applicable and forms a key part of scalable industrial syntheses of hydroxylamine derivatives. google.com N-hydroxyphthalimide esters are also recognized as excellent precursors for alkyl radicals under photoredox conditions, which opens up advanced C-C bond-forming strategies. researchgate.netrsc.org
Advanced Synthetic Approaches to Hydroxylamine-Derived Building Blocks
Modern synthetic chemistry seeks to develop more direct and efficient methods for creating complex molecules. ethz.ch This includes the design of novel hydroxylamine-derived building blocks and reagents that can be used in late-stage functionalization. iris-biotech.de
One advanced strategy involves the development of protected hydroxylamine building blocks, such as those bearing Fmoc or Boc protecting groups, which can be used in a variety of synthetic applications, including bioconjugation. iris-biotech.de Another approach is the design of novel N-alkyl-hydroxylamine reagents for use in catalytic reactions. For example, a family of hydroxylamine-derived aminating reagents has been developed for the direct, iron-catalyzed aminochlorination of alkenes, providing direct access to unprotected secondary and tertiary amines, which are versatile synthetic intermediates. ethz.ch
Furthermore, hydroxylamines are being increasingly viewed not just as intermediates but as synthetic targets for natural product synthesis. nih.gov Their unique reactivity allows them to be used as "tethered nitrogen" sources, where an intermolecular reaction is rendered intramolecular to achieve high stereo- and regiochemical control in the formation of C-N bonds. nih.gov These advanced methods highlight the growing importance of hydroxylamine-containing molecules and the ongoing innovation in their synthesis.
Utility of O-Protected N-H Free Hydroxylamine Derivatives as Aminating Reagents
O-protected N-H free hydroxylamine derivatives have emerged as powerful electrophilic aminating reagents in modern organic synthesis. google.comtandfonline.com These reagents allow for the direct introduction of an unprotected amino group, which is a significant advantage in streamlining synthetic sequences by avoiding additional protection and deprotection steps. organic-synthesis.com The reactivity of these hydroxylamine derivatives can be fine-tuned by the choice of the O-protecting group, which influences the stability and electrophilicity of the reagent.
A common and effective method for the synthesis of O-alkylhydroxylamines involves a two-step sequence starting from the corresponding alcohol. This process is exemplified by the preparation of this compound, which would logically commence with the enantioselective synthesis of (1S)-1-(pyridin-4-yl)ethanol. The enantioselective reduction of the prochiral ketone, 4-acetylpyridine, can be achieved using various catalytic systems, including microbial reductases or transition metal catalysts with chiral ligands, to produce the desired (S)-enantiomer of the alcohol with high enantiomeric excess. tandfonline.comwikipedia.org
Once the chiral alcohol is obtained, it can be converted to the corresponding hydroxylamine derivative. A widely employed method for this transformation is the Mitsunobu reaction. organic-chemistry.orgresearchgate.netnih.gov In this reaction, the chiral alcohol is treated with an N-hydroxyphthalimide in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comorganic-chemistry.org This reaction proceeds with inversion of stereochemistry at the chiral center, which must be considered when selecting the starting alcohol enantiomer. The resulting N-alkoxyphthalimide intermediate is then subjected to hydrazinolysis to cleave the phthalimide (B116566) group and liberate the desired O-alkylhydroxylamine. researchgate.net
Table 1: Key Steps in the Synthesis of this compound via Mitsunobu Reaction
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Enantioselective Reduction | 4-Acetylpyridine, Chiral Catalyst (e.g., microbial reductase) | (1S)-1-(Pyridin-4-yl)ethanol |
| 2 | Mitsunobu Reaction | (1S)-1-(Pyridin-4-yl)ethanol, N-Hydroxyphthalimide, PPh₃, DIAD | N-((1S)-1-(Pyridin-4-yl)ethoxy)phthalimide |
| 3 | Deprotection (Hydrazinolysis) | N-((1S)-1-(Pyridin-4-yl)ethoxy)phthalimide, Hydrazine | This compound |
The utility of such chiral hydroxylamine derivatives extends to their use as aminating reagents for the formation of various nitrogen-containing compounds with high stereoselectivity.
Multicomponent and Transition Metal-Mediated Cyclization Reactions
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more starting materials. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs are applied to the synthesis of various hydroxylamine derivatives and related heterocyclic structures. For instance, three-component reactions involving hydroxylamine hydrochloride, aldehydes, and β-dicarbonyl compounds have been utilized to construct isoxazole (B147169) derivatives.
Transition metal catalysis plays a crucial role in the synthesis and subsequent reactions of chiral hydroxylamines. For example, iridium-based catalysts have been developed for the asymmetric hydrogenation of oxime ethers to produce chiral hydroxylamines with high enantioselectivity. organic-chemistry.org This method provides a direct route to chiral hydroxylamines from readily available starting materials.
Furthermore, transition metal-mediated cyclization reactions can be employed to construct complex heterocyclic systems incorporating a hydroxylamine-derived nitrogen atom. For example, palladium-catalyzed reactions have been used for the O-arylation of hydroxylamine equivalents, which can then undergo intramolecular cyclization to form benzofurans. Although not a direct synthesis of the title compound, these methodologies highlight the versatility of transition metal catalysis in the chemistry of hydroxylamine derivatives.
The development of novel transition metal-catalyzed reactions continues to provide more efficient and selective routes to chiral hydroxylamines and their derivatives. These methods often offer advantages in terms of atom economy, step efficiency, and the ability to control stereochemistry.
Table 2: Overview of Relevant Synthetic Methodologies
| Methodology | Description | Application | Key Features |
| Enantioselective Ketone Reduction | Conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst. | Synthesis of chiral alcohol precursors for hydroxylamines. | High enantioselectivity. |
| Mitsunobu Reaction | Conversion of an alcohol to various functional groups, including N-alkoxyphthalimides, with inversion of stereochemistry. | Key step in converting chiral alcohols to hydroxylamines. | Stereospecific (inversion), broad substrate scope. |
| Asymmetric Hydrogenation of Oximes | Direct conversion of oximes or oxime ethers to chiral hydroxylamines using a chiral catalyst. | Alternative route to chiral hydroxylamines. | High enantioselectivity, atom economical. |
| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Synthesis of heterocyclic systems related to hydroxylamines. | High efficiency, molecular diversity. |
| Transition Metal-Mediated Cyclizations | Formation of cyclic structures using a transition metal catalyst. | Synthesis of complex nitrogen-containing heterocycles. | Versatility, control over reactivity and selectivity. |
Applications of O 1s 1 Pyridin 4 Ylethyl Hydroxylamine in Asymmetric Organic Synthesis
As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations
The utility of O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine as a building block for chiral ligands stems from its inherent structural properties. The pyridine (B92270) nitrogen can act as a Lewis basic coordination site for a transition metal, while the stereocenter at the C1 position of the ethyl group provides the necessary chiral information to influence the stereochemical outcome of a catalyzed reaction. The hydroxylamine (B1172632) group serves as a versatile chemical handle that can be further functionalized to create multidentate ligands, which can form stable chelate complexes with metal centers, a crucial factor for effective asymmetric induction.
Design Principles and Structural Evolution of Pyridine-Derived Chiral Ligands
The development of chiral pyridine-derived ligands has been a major focus in asymmetric catalysis for over half a century. nih.gov The design of these ligands is guided by several key principles aimed at maximizing catalytic activity and enantioselectivity. nih.govpnas.org
Modularity and Tunability : Effective ligand design often incorporates modularity, allowing for systematic variation of steric and electronic properties. The structure of this compound is inherently modular. The hydroxylamine group (-ONH₂) can be readily transformed into other donor groups (e.g., phosphines, amines, or oxazolines), enabling the synthesis of a library of P,N, N,N, or N,O-type bidentate ligands. This allows for fine-tuning of the ligand's properties to suit a specific metal and reaction. pnas.org
Steric Hindrance and Chiral Pocket : The chiral element of the ligand must be positioned to effectively control the orientation of the substrate in the metal's coordination sphere. The (1S)-1-ethyl group creates a defined three-dimensional space, or "chiral pocket," around the metal center. The challenge in ligand design is to create sufficient steric hindrance to enforce high stereoselectivity without impeding substrate binding or catalytic turnover. nih.gov A recent design concept involves a "double-layer control" model, where the inner layer close to the metal secures reactivity by minimizing local steric hindrance, while an outer layer tunes the peripheral environment to control selectivity. nih.gov
Electronic Effects : The electronic properties of the pyridine ring influence the Lewis acidity of the metal center, thereby affecting its catalytic activity. Substituents on the pyridine ring can modulate this effect.
Rigidity and Conformational Control : A rigid ligand backbone reduces the number of possible conformations of the catalyst-substrate complex, which often leads to higher enantioselectivity. Ligands derived from this compound can be designed to incorporate cyclic structures or bulky groups to restrict conformational freedom.
Historically, many "privileged" ligands were C₂-symmetric, meaning they possess a twofold axis of rotation. researchgate.net More recently, non-symmetrical ligands, like the P,N-ligands that could be derived from this hydroxylamine, have proven to be highly effective and, in many cases, superior to their symmetric counterparts. pnas.org
Enantioselective Catalytic Processes Utilizing this compound-Based Ligands
By modifying the hydroxylamine functional group, ligands derived from this compound could be applied to a wide range of mechanistically diverse transition-metal-catalyzed reactions.
Asymmetric hydrogenation is a powerful and widely used industrial method for producing chiral compounds. researchgate.net Chiral P,N ligands are particularly effective in iridium- and rhodium-catalyzed hydrogenations of olefins, ketones, and imines. rsc.orgnih.gov A potential derivative, a pyridine-aminophosphine ligand synthesized from this compound, could be employed in such transformations. For instance, iridium complexes of chiral P,N ligands have been successfully used in the asymmetric hydrogenation of challenging substrates like cyclic imines with excellent enantioselectivity. rsc.org Furthermore, iridium catalysts have been developed for the highly enantioselective hydrogenation of oximes to chiral hydroxylamines, a reaction that must proceed without cleaving the sensitive N-O bond. researchgate.net
Below is an illustrative table showing typical results for the asymmetric hydrogenation of cyclic imines using a chiral pyridine-based P,N ligand, demonstrating the performance targets for new ligands in this class.
| Substrate (Benzazepine Derivative) | Catalyst System | ee (%) | Reference |
| 2,4-diphenyl-3H-benzo[b]azepine | Ir-Pyridine-Aminophosphine | 99 | rsc.org |
| 2-methyl-4-phenyl-3H-benzo[b]azepine | Ir-Pyridine-Aminophosphine | 98 | rsc.org |
| 2-phenyl-4-tolyl-3H-benzo[b]azepine | Ir-Pyridine-Aminophosphine | >99 | rsc.org |
This table illustrates the high enantioselectivities achievable with chiral pyridine-aminophosphine ligands in asymmetric hydrogenation, a potential application for ligands derived from this compound.
The formation of carbon-carbon bonds is central to organic synthesis. Chiral pyridine-containing ligands have enabled significant advances in enantioselective C-C coupling reactions. For example, novel chiral 2,2'-bipyridine (B1663995) ligands have been successfully used in highly enantioselective nickel-catalyzed reactions, including: nih.gov
Intermolecular Reductive Additions : The coupling of two different unsaturated molecules, such as an alkyne and an aldehyde.
Ullmann Coupling : A cross-coupling reaction to form biaryl compounds, which are common motifs in pharmaceuticals.
Carboxylation : The addition of CO₂ to organic substrates, a key reaction for utilizing this renewable C1 source.
A bidentate N,N-ligand incorporating the this compound scaffold could potentially be applied to these nickel-catalyzed transformations, which have historically been challenging. nih.gov Similarly, copper-catalyzed conjugate additions of Grignard reagents to alkenyl pyridines have been achieved with high enantioselectivity using chiral diphosphine ligands, a reaction class where ligands derived from the title compound could also find application. nih.govresearchgate.net
The following table shows representative results for a Ni-catalyzed enantioselective carboxylation using a state-of-the-art chiral bipyridine ligand.
| Substrate (Benzyl Chloride) | Product (Carboxylic Acid) | Yield (%) | ee (%) | Reference |
| 1-(chloromethyl)-4-methoxybenzene | 2-(4-methoxyphenyl)acetic acid | 95 | 92 | nih.gov |
| 1-(chloromethyl)-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)acetic acid | 92 | 90 | nih.gov |
| 2-(chloromethyl)naphthalene | 2-(naphthalen-2-yl)acetic acid | 96 | 91 | nih.gov |
This table exemplifies the efficiency and selectivity of modern chiral pyridine-based ligands in C-C bond formation, indicating potential goals for new ligand systems.
Direct C-H activation is a highly atom-economical strategy for building molecular complexity, as it avoids the pre-functionalization of substrates. mdpi.com The pyridine ring is a well-established directing group in such reactions; it coordinates to the metal catalyst and positions it to activate a specific C-H bond, typically at the ortho position of an attached aryl ring. nih.gov
While the pyridine itself often acts as the directing group, achieving enantioselectivity requires the introduction of a chiral ligand into the catalytic system. mdpi.com An alternative and powerful strategy is to use a chiral directing group. A ligand system derived from this compound would feature a chiral pyridine unit. This could enable enantioselective C-H functionalization, where the chirality is embedded directly in the directing group. For instance, cationic scandium complexes with chiral cyclopentadienyl (B1206354) ligands have been used for the enantioselective C-H addition of pyridines to alkenes, achieving excellent yields and enantioselectivity. acs.org This demonstrates that chiral information attached to the pyridine ring can effectively control the stereochemistry of C-H functionalization reactions.
As a Chiral Electrophilic Aminating Reagent
Beyond its role as a ligand precursor, the hydroxylamine functionality of this compound allows for its direct use as a chiral aminating reagent. Hydroxylamine derivatives are a privileged class of electrophilic aminating species, acting as synthetic equivalents of an "NH₂⁺" synthon. rsc.orgwiley-vch.de This reactivity allows for the direct introduction of an amino group onto a nucleophilic carbon center.
When the hydroxylamine reagent is chiral, as is the case with this compound, it offers the potential for diastereoselective or enantioselective amination reactions. In such a process, the chiral backbone of the reagent would influence the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the aminated product. This approach is particularly attractive for the asymmetric α-amination of carbonyl compounds. A ketone, ester, or amide can be converted into its corresponding enolate, which then acts as the nucleophile. The reaction with a chiral electrophilic aminating reagent would generate a chiral α-amino carbonyl compound, a valuable building block for the synthesis of amino acids and other biologically active molecules.
The general process involves the attack of a carbon nucleophile on the electrophilic nitrogen atom, with the O-pyridinylethyl group acting as the leaving group. The efficiency and stereoselectivity of such a reaction would depend on the precise structure of the nucleophile and the reaction conditions. While numerous hydroxylamine-derived aminating reagents have been developed, the use of chiral variants to control stereochemistry remains a promising area for further exploration. nih.govnih.govrsc.org
Stereoselective Alkene Difunctionalization Methodologies
While the direct application of this compound in stereoselective alkene difunctionalization is an area of ongoing research, the broader class of chiral hydroxylamine derivatives has proven effective in such transformations. These reactions involve the addition of two different functional groups across a double bond, with the chirality of the hydroxylamine reagent influencing the stereochemical outcome of the product. Methodologies such as asymmetric aminohydroxylation and aminooxygenation utilize chiral nitrogen sources to introduce amino and oxygen-containing functionalities with high levels of stereocontrol. The pyridylethyl group in this compound can act as a chiral auxiliary, directing the approach of reagents to the alkene and thereby controlling the formation of new stereocenters.
Research in this area often involves the development of catalytic systems where a transition metal, in conjunction with a chiral ligand or a chiral reagent like this compound, facilitates the difunctionalization process. The development of such methods is crucial for the efficient synthesis of vicinal amino alcohols and other difunctionalized compounds that are prevalent in biologically active molecules.
Formation of Chiral N-Unprotected Amines and N-Heterocycles
The synthesis of chiral amines, particularly those with unprotected nitrogen atoms, is a significant challenge in organic synthesis due to the reactivity of the NH2 group. Hydroxylamine derivatives serve as effective electrophilic aminating reagents, allowing for the direct introduction of an amino group. The use of chiral O-alkylhydroxylamines, such as this compound, offers a pathway to enantiomerically enriched primary amines.
Furthermore, this chiral hydroxylamine is a valuable precursor for the synthesis of N-heterocycles. The inherent chirality of the molecule can be transferred during cyclization reactions, leading to the formation of stereochemically defined heterocyclic structures. These methodologies are of great interest as N-heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. The synthesis of chiral piperidines, pyrrolidines, and other nitrogen-containing rings can potentially be achieved with high stereoselectivity using this chiral building block.
As a Stereoselective Building Block in Complex Molecule Construction
Beyond its role as a reagent in specific reactions, this compound can be incorporated as a chiral building block into the carbon skeleton of more complex molecules. Its bifunctional nature, containing both a chiral secondary carbon and a hydroxylamine group, allows for diverse synthetic manipulations.
Integration into Chiral Amino Acid and Heterocyclic Compound Synthesis
The synthesis of non-proteinogenic amino acids is of great importance in medicinal chemistry and drug discovery. The chiral pyridylethyl moiety of this compound can serve as a chiral template for the asymmetric synthesis of α- and β-amino acids. By attaching this chiral auxiliary to a suitable prochiral substrate, subsequent stereoselective transformations can be directed to afford the desired amino acid derivative with high optical purity. After the desired stereochemistry is established, the auxiliary can be cleaved to reveal the final amino acid product.
Mechanistic Investigations of Reactions Involving O 1s 1 Pyridin 4 Ylethyl Hydroxylamine
Elucidation of Reaction Pathways and Transition States
Understanding the precise pathways through which O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine reacts is fundamental to optimizing its application in synthesis. Research has explored both concerted and stepwise mechanisms, including those involving radical intermediates.
Concerted Cycloaddition Mechanisms (e.g., with Enoate Esters)
Theoretical calculations have been instrumental in elucidating the reaction mechanisms between hydroxylamines and chiral enoate esters. Studies suggest that the most favorable pathway often involves a concerted cycloaddition of the hydroxylamine (B1172632) to the substrate. nih.gov This mechanistic understanding is supported by the stereospecificity observed in reactions with trisubstituted olefins. nih.gov In these reactions, open-chain adducts can be isolated at low temperatures and with short reaction times, which subsequently evolve into the corresponding isoxazolidinones. nih.gov The high π-facial diastereoselection observed in these reactions is often rationalized by the steric effects induced by chiral auxiliaries attached to the enoate ester. nih.gov
Radical and Single Electron Transfer (SET) Mechanisms
Beyond concerted pathways, the involvement of radical and single electron transfer (SET) mechanisms in reactions of hydroxylamine derivatives has been a subject of investigation. In the context of pyridine (B92270) N-oxides, which share structural motifs with the title compound, photoredox-catalyzed single-electron oxidation can generate reactive N-oxy radicals. nih.gov This process is feasible when the oxidation potential of the pyridine N-oxide falls within the range of the photocatalyst. nih.gov The generated radical can then participate in various cascade reactions. nih.gov While direct studies on this compound are limited in this specific context, the principles of SET mechanisms are broadly applicable to understanding the potential reactivity of hydroxylamines under specific conditions. For instance, the sulfate (B86663) radical anion (SO₄˙⁻) is known to react via an outer-sphere electron transfer mechanism. mdpi.com Antioxidant mechanisms also provide insights, where a SET pathway involves the transfer of an electron from the antioxidant to a free radical, forming a radical cation, which is then followed by proton transfer. frontiersin.org
Analysis of Chiral Induction and Stereochemical Control
The chiral nature of this compound makes it a valuable tool for asymmetric synthesis. The stereochemical outcome of its reactions is governed by a combination of steric, electronic, and non-covalent interactions.
Influence of Ligand Steric and Electronic Properties on Selectivity
The steric and electronic properties of ligands play a crucial role in determining the selectivity of chemical reactions. In the context of asymmetric oxygenation reactions to produce enantiopure hydroxylamines, the substituent patterns on the ligands of chiral catalysts are critical for both catalytic reactivity and asymmetric induction. nih.gov For example, in the kinetic resolution of indolines, the use of different chiral titanium(salen) and titanium(salalen) complexes demonstrated that modifications to the ligand structure, such as the introduction of bulky groups, significantly impact chiral recognition. nih.gov The choice of solvent can also be a critical factor in optimizing selectivity. nih.gov Furthermore, in the development of 5-HT1A receptor agonists, the incorporation of specific substituents on the pyridine ring of related compounds synergistically affected their biological activity, highlighting the importance of electronic modifications. nih.gov
Role of Non-Covalent Interactions in Regioselectivity and Diastereocontrol
Non-covalent interactions are fundamental in directing the regioselectivity and diastereocontrol of chemical reactions. Computational and synthetic studies on molecules with similar functionalities, such as 4-hydroxybenzylamine, have shown that intermolecular hydrogen bonds and π-stacking interactions can lead to the formation of stable dimers in solution. rsc.org These organized assemblies can then influence the course of subsequent reactions. rsc.org Hydroxylamines are known to form strong hydrogen bonds, which contribute to the stability of metal complexes and can influence their reactivity. nih.gov These weak interactions are critical in pre-organizing the reactants in a specific orientation, thereby controlling the stereochemical outcome of the reaction.
Coordination Chemistry and Metal-Ligand Interactions in Catalytic Cycles
The pyridine and hydroxylamine moieties of this compound allow it to act as a ligand for various transition metals, playing a key role in catalytic cycles.
The coordination chemistry of hydroxylamine derivatives is a field of growing interest, although it remains largely unexplored compared to other ligand classes. nih.gov Hydroxylamine ligands can coordinate to metal ions in different modes. For instance, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine has been shown to coordinate in a side-on mode to chromium(III) and via the nitrogen atom to manganese(II), nickel(II), and cadmium(II). nih.gov The stability of these metal complexes can be a challenge, as they can undergo decomposition, disproportionation, and oxidation processes. nih.gov
The redox non-innocence of hydroxylamine ligands is an intriguing feature that affects the reactivity of their corresponding metal complexes. nih.gov The N-OH unit can participate in redox processes, potentially assisting in catalytic oxidations. nih.gov In some cases, the hydroxylamine ligand can be reduced during the reaction with certain metal salts, leading to the formation of the corresponding amine. nih.gov The coordination of the hydroxylamine to a metal ion can also increase the acidity of the N-OH fragment, leading to pH-dependent changes in the coordination mode. nih.gov
Analytical and Derivatization Methodologies for O Substituted Hydroxylamines in Research
Chemical Derivatization Strategies for Chromatographic Analysis
Chemical derivatization serves to modify the analyte to make it more suitable for separation and detection by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goals of derivatization in this context are to introduce a chromophoric or fluorophoric group for UV or fluorescence detection, improve ionization efficiency for mass spectrometry, and enhance retention on common reversed-phase columns. academicjournals.orgresearchgate.net
Pre-column Derivatization for HPLC-UV and LC-MS/MS Techniques
Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. academicjournals.org This is a widely adopted strategy for the analysis of hydroxylamines in complex matrices, such as in active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net For a compound like O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine, which possesses a primary amine group, several reagents can be employed to facilitate its analysis by HPLC-UV or LC-MS/MS.
Common derivatizing agents for amines that would be applicable include:
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, significantly lowering the limit of detection. rsc.org The reaction is typically rapid and performed under mild alkaline conditions.
1-Fluoro-2,4-dinitrobenzene (FDNB): Known as Sanger's reagent, FDNB reacts with the amino group of hydroxylamines to produce a stable, UV-active derivative. This method has been successfully used for the trace analysis of hydroxylamine (B1172632) in pharmaceutical materials. researchgate.net
Benzaldehyde: This reagent reacts with hydroxylamine to form a stable benzaldoxime (B1666162) derivative that possesses a strong UV chromophore, enabling sensitive detection. biomedgrid.com This approach is particularly useful for quantifying hydroxylamine as a genotoxic impurity in drug substances.
The choice of reagent depends on the analytical objective, the sample matrix, and the available instrumentation. For LC-MS/MS analysis, derivatization can also be used to introduce a readily ionizable group or a fragment that is specific and detectable, enhancing the selectivity and sensitivity of the method. researchgate.net
| Derivatizing Reagent | Target Functional Group | Typical Detection Method | Advantages | Reference |
|---|---|---|---|---|
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | HPLC-UV, HPLC-Fluorescence | High sensitivity; forms stable derivatives. | rsc.org |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary Amines | HPLC-UV | Forms stable, UV-active products; robust method. | researchgate.net |
| Benzaldehyde | Hydroxylamine | HPLC-UV | Simple reaction; forms stable oxime with strong chromophore. | biomedgrid.com |
Reaction with Carbonyl Compounds to Form Oxime Derivatives for Analysis
A hallmark reaction of hydroxylamines, including O-substituted variants like this compound, is their condensation with carbonyl compounds (aldehydes and ketones) to form oximes. wikipedia.orgbyjus.com This reaction is rapid, specific, and typically proceeds under mild, weakly acidic conditions. byjus.com The resulting oxime is often more stable and less polar than the parent hydroxylamine, and the reaction can be exploited for analytical purposes.
By choosing a carbonyl compound that contains a strong chromophore, this derivatization strategy can be used to quantify the hydroxylamine by HPLC-UV. For example, reacting this compound with a reagent like p-nitrobenzaldehyde would yield a corresponding oxime ether with a strong UV absorbance, facilitating trace-level detection. scispace.com The formation of oximes is a cornerstone of hydroxylamine analysis and is applicable to both simple and O-substituted hydroxylamines. researchgate.netnumberanalytics.com A significant advantage of reacting O-substituted hydroxylamines is that the resulting oxime ethers are generally more resistant to hydrolysis and less prone to rearrangements (like the Beckmann rearrangement) compared to oximes derived from unsubstituted hydroxylamine. nih.govsemanticscholar.org
Isotopic Labeling Approaches in Mass Spectrometry-Based Quantification
For highly sensitive and accurate quantification using mass spectrometry, stable isotope labeling is the gold standard. wikipedia.org This technique involves introducing a "heavy" isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into the analyte or an internal standard. nih.gov When the labeled and unlabeled samples are mixed and analyzed by MS, they are chemically identical but distinguishable by their mass-to-charge ratio (m/z). This allows for precise relative or absolute quantification, as variations in sample preparation and instrument response affect both species equally. nih.gov
For this compound, several isotopic labeling strategies could be developed:
Derivatization with an Isotope-Coded Reagent: The analyte can be reacted with a derivatizing reagent that is available in both light and heavy isotopic forms. For example, isotope-coded versions of amine-reactive reagents could be used to label the amino group.
Enzymatic ¹⁸O-Labeling: If the analysis involves proteolytic digestion of a larger conjugate, the resulting carboxyl termini can be labeled using H₂¹⁸O in the presence of the protease, introducing two ¹⁸O atoms. nih.gov
Custom Synthesis of an Isotopic Standard: The most robust approach involves the synthesis of an isotopically labeled version of this compound itself, for example, by incorporating ¹³C atoms into the pyridine (B92270) ring or deuterium (B1214612) atoms onto the ethyl side chain. This labeled compound serves as an ideal internal standard for dilution experiments.
These methods enable precise quantification in complex biological or chemical matrices by overcoming matrix effects and ionization suppression. rsc.org
Derivatization for Advanced Spectroscopic Characterization (e.g., NMR, IR)
Derivatization is also a valuable tool for structural elucidation and characterization using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
For NMR spectroscopy , derivatization can be used to resolve complex spectra or determine stereochemistry. A notable example is the use of chiral derivatizing agents to determine the enantiomeric purity of chiral hydroxylamines. Treating a chiral hydroxylamine with a reagent like 2-formylphenylboronic acid and an enantiopure BINOL (1,1'-bi-2-naphthol) can form a mixture of diastereomeric esters. nih.gov The signals for these diastereomers can be resolved in the ¹H NMR spectrum, and their integration allows for the precise quantification of the enantiomeric excess of the parent hydroxylamine. This would be a highly applicable method for confirming the enantiopurity of the (1S) stereocenter in this compound.
For IR spectroscopy , derivatization helps in confirming the presence of the hydroxylamine functional group. The reaction with a carbonyl compound to form an oxime ether introduces characteristic bands. Oximes exhibit distinct stretching vibrations for the C=N bond (around 1665 cm⁻¹) and the N-O bond (around 945 cm⁻¹), which can be used as diagnostic peaks to confirm the identity of the derivative and, by extension, the original analyte. wikipedia.orgbyjus.com
Method Development for Trace Analysis in Complex Research Matrices
Developing methods for trace analysis of compounds like this compound in complex research matrices, such as pharmaceutical formulations, biological fluids, or environmental samples, presents significant challenges. nih.govrsc.org The primary obstacles are often low analyte concentration, interference from matrix components, and the inherent low detectability of the analyte. nih.gov
A successful trace analysis method typically involves a combination of efficient sample preparation and sensitive detection, often facilitated by derivatization.
| Step | Objective | Common Techniques and Considerations | Reference |
|---|---|---|---|
| Sample Pre-treatment | Isolate analyte and remove interfering matrix components. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation. For hydroxylamines, C18 SPE can remove organic interferences. | rsc.orggoogle.com |
| Derivatization | Enhance detectability and chromatographic properties. | Pre-column reaction with a UV-active or fluorescent reagent (e.g., FMOC-Cl, benzaldehyde). Optimization of reaction time, temperature, pH, and reagent concentration is crucial. | rsc.orgbiomedgrid.com |
| Chromatographic Separation | Achieve high-resolution separation from impurities and matrix components. | Reversed-Phase HPLC (e.g., C18 column) is common for derivatives. Method optimization includes mobile phase composition, gradient, flow rate, and column temperature. | researchgate.net |
| Detection and Quantification | Achieve low Limits of Detection (LOD) and Quantification (LOQ). | HPLC with UV/Vis or Fluorescence detection. For ultimate sensitivity and selectivity, LC-MS/MS is preferred. | nih.govsemanticscholar.org |
| Method Validation | Ensure the method is reliable, accurate, and precise. | Validation according to ICH guidelines, including specificity, linearity, accuracy, precision, robustness, and determination of LOD/LOQ. | biomedgrid.com |
By converting this compound into a derivative with a high molar absorptivity or ionization efficiency, its signal can be amplified well above the background noise of a complex matrix, enabling its reliable quantification at trace levels.
Q & A
Q. What are the common synthetic strategies for preparing O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine, and what factors influence reaction efficiency?
The compound is synthesized via reductive amination protocols, where a ketone or aldehyde reacts with hydroxylamine derivatives. For example, one-pot reductive amination using benzaldehyde and morpholinoethyl hydroxylamine analogs has been reported to yield structurally similar compounds . Key factors include solvent polarity, temperature (optimal range: 0–25°C), and catalyst selection (e.g., Rh₂(esp)₂ for aziridination). Reaction yields are sensitive to steric hindrance from the pyridinyl group, requiring careful stoichiometric control .
Q. How is this compound characterized for purity and structural confirmation?
Characterization involves:
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 135.16 for C₅H₁₃NO₃) and fragmentation patterns to confirm the backbone .
- Chromatography: HPLC with UV detection at 254 nm to assess purity (>98% as per pharmacopeial standards) .
- NMR: ¹H and ¹³C spectra to verify stereochemistry at the (1S)-chiral center and pyridinyl group integration .
Q. What safety precautions are critical when handling this compound?
Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Required precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Emergency protocols for spills (neutralization with 10% acetic acid) and exposure (immediate rinsing with water) .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound resolve contradictions between theoretical and experimental product distributions?
Computational studies (e.g., DFT at B3LYP/6-311+G(2df,2p)) reveal dual bifunctional catalysis pathways. For example, hydroxylamine derivatives can mediate O- or N-acylation via transition states with ΔG‡ barriers of 17.4–18.6 kcal/mol, explaining competing product formation. Discrepancies arise when solvent effects (e.g., water solvation) lower barriers for O-acylation, aligning with experimental observations .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses using this hydroxylamine derivative?
- Chiral Auxiliaries: Use of (1S,2S)-dicarbomethoxycyclohexene to enforce stereochemical control during aziridination .
- Catalytic Systems: Rhodium catalysts (e.g., Rh₂(esp)₂) improve enantioselectivity (>90% ee) in N–H aziridination reactions .
- Solvent Effects: Polar aprotic solvents (DMSO, DMF) stabilize intermediates, reducing racemization .
Q. How does structural modification of the pyridinyl group affect bioactivity in medicinal chemistry applications?
Substitution at the pyridinyl ring (e.g., fluorination or methoxy groups) alters:
- Enzyme Binding: Enhanced inhibition of nicotinamide phosphoribosyltransferase (NAMPT) via π-π stacking with active-site residues .
- Solubility: Hydrophilic substituents (e.g., –OH) improve pharmacokinetic profiles but may reduce blood-brain barrier penetration .
Q. What analytical methods are used to resolve data contradictions in impurity profiling?
- HPLC-MS/MS: Identifies trace impurities like [1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl]bis(phosphonic acid) (CAS 105462-25-7) at detection limits of 0.01% .
- Isotopic Labeling: Deuterated analogs (e.g., C₆F₅CD₂ONH₂·HCl) differentiate degradation products from synthetic intermediates .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
